9H-Thioxanthene, 2-bromo-

Catalog No.
S16031224
CAS No.
135566-29-9
M.F
C13H9BrS
M. Wt
277.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Thioxanthene, 2-bromo-

CAS Number

135566-29-9

Product Name

9H-Thioxanthene, 2-bromo-

IUPAC Name

2-bromo-9H-thioxanthene

Molecular Formula

C13H9BrS

Molecular Weight

277.18 g/mol

InChI

InChI=1S/C13H9BrS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2

InChI Key

YYNRXAVNKLETAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC3=C1C=C(C=C3)Br

9H-Thioxanthene, 2-bromo-, also known as 2-bromo-9H-thioxanthen-9-one, is a sulfur-containing organic compound characterized by a thioxanthene structure. Its chemical formula is C13H7BrOSC_{13}H_{7}BrOS, and it has a molecular weight of approximately 291.16 g/mol. The compound features a bromine atom at the second position of the thioxanthene ring, which significantly influences its reactivity and biological properties. Thioxanthene derivatives are notable for their unique structural properties, which include a fused ring system that contributes to their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

  • Oxidation: This compound can be oxidized to form corresponding xanthones and other derivatives. For example, irradiation in the presence of oxygen can facilitate the conversion of thioxanthenes to their oxidized forms, such as xanthones .
  • Substitution Reactions: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom leading to various derivatives .
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form Schiff bases or other complex structures .

The biological activity of 9H-thioxanthene, 2-bromo- is an area of active research. Compounds in the thioxanthene family have shown potential as:

  • Antipsychotic Agents: Some thioxanthenes are used in the treatment of schizophrenia and other psychiatric disorders due to their dopaminergic activity .
  • Antimicrobial Agents: Certain derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.
  • Anticancer Activity: Preliminary studies suggest that thioxanthene derivatives may have cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.

The synthesis of 9H-thioxanthene, 2-bromo- can be achieved through several methods:

  • Bromination of Thioxanthene: The compound can be synthesized by brominating thioxanthene using bromine or brominating agents under controlled conditions.
  • Schiff Base Formation: A common method involves reacting 2-bromo-9H-thioxanthen-9-one with amines in the presence of catalysts like glacial acetic acid, leading to various substituted derivatives .
  • Photocatalytic Methods: Recent advancements involve using photocatalysis for the oxidation of thioxanthenes under visible light, which offers an environmentally friendly approach to synthesizing derivatives .

9H-Thioxanthene, 2-bromo- has several applications across different fields:

  • Pharmaceuticals: As a potential drug candidate for treating psychiatric disorders and infections.
  • Dyes and Pigments: Thioxanthene derivatives are used in dye manufacturing due to their vibrant colors and stability.
  • Organic Electronics: The unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Interaction studies involving 9H-thioxanthene, 2-bromo- focus on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with dopamine receptors reveal its potential as an antipsychotic agent.
  • Enzyme Inhibition Studies: Research into its ability to inhibit certain enzymes may provide insights into its antimicrobial properties.

Several compounds share structural similarities with 9H-thioxanthene, 2-bromo-, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
9H-XantheneOxygen instead of sulfurMore stable; less reactive
ThioxanthoneSulfur-containing xanthoneUsed in dyes; potential pharmaceutical uses
2-BromothioxanthoneSimilar brominationPotentially similar biological activity
3-Isopropyl-9H-thioxanthen-9-oneAlkyl substitutionDifferent solubility and reactivity

These compounds highlight the uniqueness of 9H-thioxanthene, 2-bromo-, particularly due to its specific bromination pattern and biological activity profile compared to its analogs. Each derivative's distinct properties make them valuable for targeted applications in medicinal chemistry and materials science.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Exact Mass

275.96083 g/mol

Monoisotopic Mass

275.96083 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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